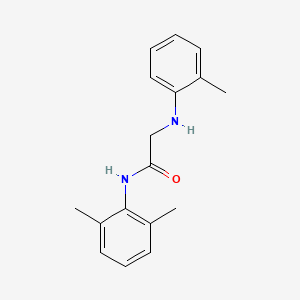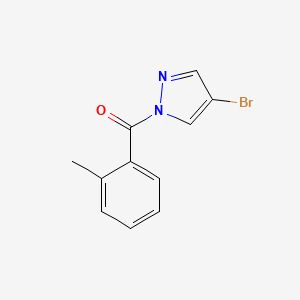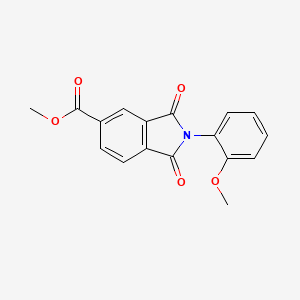
N~1~-(2,6-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,6-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide, also known as DMG, is a compound that has been widely studied for its potential use in scientific research. DMG is a derivative of glycine and has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Applications De Recherche Scientifique
Spiro-Meisenheimer Adduct Formation
A study on the cyclization of NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide in methanol reveals insights into spiro-adduct formation and its rearrangement, indicating potential applications in understanding reaction mechanisms and designing novel compounds with specific properties (Macháček, Hassanien, & Štěrba, 1986).
Triorganotin Cations Stabilization
Research on {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides highlights the solubility and stability of these compounds in various solvents, offering potential applications in materials science and organometallic chemistry (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).
Photodecarboxylative Additions
A study involving photoreactions of N,N-dimethylated α-amino acid salts with N-methylphthalimide presents a method for photodecarboxylative addition, suggesting applications in photochemistry and the synthesis of complex organic compounds (Gallagher, Hatoum, Zientek, & Oelgemöller, 2010).
Asymmetric β-Lactam Formation
Research on the stereochemistry of asymmetric β-lactam formation from glyoxylamide derivatives sheds light on the influence of molecular structure on product formation, relevant to the development of novel antibiotics and pharmaceuticals (Hashizume, Kogo, Sekine, Ohashi, Miyamoto, & Toda, 1995).
N-Acyl-2-(Dimethoxyphosphoryl)glycinates Synthesis
A method for synthesizing N-acyl-2-(dimethoxyphosphoryl)glycinates provides insights into the formation of α,β-dehydro-α-amino acids, relevant for peptide synthesis and drug development (Mazurkiewicz & Kuźnik, 2006).
Mécanisme D'action
Target of Action
CBChromo1_000145, also known as Carbazochrome, primarily targets α-adrenoreceptors on the surface of platelets . These receptors play a crucial role in promoting clotting and preventing blood loss from open wounds .
Mode of Action
Carbazochrome interacts with platelet surface α-adrenoreceptors, which are Gq-coupled receptors. This interaction leads to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels . The compound is an oxidation product of adrenaline, which enhances the microcirculatory tone .
Biochemical Pathways
The interaction of Carbazochrome with α-adrenoreceptors activates the PLC IP3/DAG pathway. This pathway plays a significant role in various cellular functions, including cell proliferation, differentiation, and secretion .
Result of Action
Carbazochrome’s action results in increased platelet aggregation and the formation of a platelet plug, thereby promoting clotting and preventing blood loss from open wounds . It is also shown to improve the structure of local capillary vessels in hemorrhage caused by capillary fragility .
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-7-4-5-10-15(12)18-11-16(20)19-17-13(2)8-6-9-14(17)3/h4-10,18H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUMXLVVAQZJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)
![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)

![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)
![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)


